2-Amino-N'-(3-methylphenyl)benzene-1-carboximidamide
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Overview
Description
2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of an amino group and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide typically involves the reaction of 3-methylbenzenamine with benzene-1-carboximidamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. For example, a microreactor system can be used to optimize reaction conditions and monitor the kinetics of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N’-(4-methylphenyl)benzene-1-carboximidamide
- 2-Amino-N’-(2-methylphenyl)benzene-1-carboximidamide
- 2-Amino-N’-(3-chlorophenyl)benzene-1-carboximidamide
Uniqueness
2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the methyl group at the 3-position may result in different steric and electronic effects, leading to distinct properties and applications .
Properties
CAS No. |
204995-11-9 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-amino-N'-(3-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H15N3/c1-10-5-4-6-11(9-10)17-14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H2,16,17) |
InChI Key |
FNXYPTITOKVCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(C2=CC=CC=C2N)N |
Origin of Product |
United States |
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